4,4'-(Cycloheptylidenemethylene)diphenol

Description

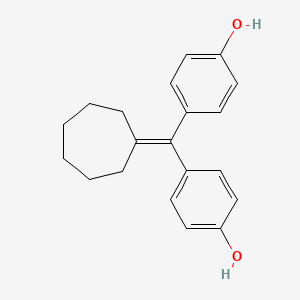

4,4'-(Cycloheptylidenemethylene)diphenol is a diphenylmethane derivative featuring a seven-membered cycloheptylidene group bridging two phenolic rings. These compounds are typically synthesized via condensation reactions and are studied for applications ranging from cytotoxic agents to polymer precursors .

Properties

CAS No. |

14303-48-1 |

|---|---|

Molecular Formula |

C20H22O2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

4-[cycloheptylidene-(4-hydroxyphenyl)methyl]phenol |

InChI |

InChI=1S/C20H22O2/c21-18-11-7-16(8-12-18)20(15-5-3-1-2-4-6-15)17-9-13-19(22)14-10-17/h7-14,21-22H,1-6H2 |

InChI Key |

XVTAYJKFHUKWSR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The bridging group between the phenolic rings significantly influences physical properties like melting points, solubility, and crystallinity. Key analogs include:

Key Observations :

- Thermal Stability : Chroman-substituted 25 exhibits a higher melting point (226–228°C) than thiochroman-substituted 26 (135–138°C), likely due to the oxygen atom enhancing rigidity and intermolecular hydrogen bonding .

- Electron Effects: Sulfur in 26 may act as an electron donor, altering redox behavior compared to oxygen-containing 25 .

Cytotoxicity and SAR Studies

- Compounds 25 and 26 : Demonstrated moderate cytotoxicity in cancer cell lines, with structure-activity relationship (SAR) studies linking activity to the electron-donating character of the bridging group .

- Estrogen Receptor Binding: Analogs like 4,4′-propane-2,2-diyldiphenol (Bisphenol A derivative) show affinity for estrogen receptors, with fluorinated variants (e.g., hexafluoroisopropylidene diphenol) enhancing thermal stability in polymers .

Polymer and Material Science

- Flame Retardancy: 4,4′-(Cyclopropane-1,1-diyl)diphenol is identified as a decomposition product in flame-retardant epoxy nanocomposites, suggesting similar bridged diphenols may enhance fire resistance .

- Ion-Exchange Membranes: Sulfonated diphenols (e.g., 4,4′-sulfonyldiphenol) are used in sulfonated poly(ether sulfone)s for fuel cell membranes due to their proton conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.